4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Overview
Description
4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a sulfonylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride.
Morpholine Addition: Finally, the morpholine moiety is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.
Substitution: The sulfonylmorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxadiazole derivatives with additional oxygen functionalities.
Reduction: Products include de-brominated phenyl derivatives.
Substitution: Products include substituted sulfonylmorpholine derivatives.
Scientific Research Applications
4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of advanced materials, including liquid crystals and polymers.
Biological Studies: It is used in studies related to enzyme inhibition and neurotoxicity.
Mechanism of Action
The mechanism of action of 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, affecting neurotransmission.
Oxidative Stress: It can modulate oxidative stress pathways, impacting cellular health and function.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is unique due to its combination of a bromophenyl group, an oxadiazole ring, and a sulfonylmorpholine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c19-15-6-4-13(5-7-15)17-20-21-18(26-17)14-2-1-3-16(12-14)27(23,24)22-8-10-25-11-9-22/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPPMJGERMKKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360387 | |
Record name | 4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5919-81-3 | |
Record name | 4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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